
Lys-isoindoline dihydrochloride salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lys-isoindoline dihydrochloride salt is a chemical compound characterized by the presence of an isoindoline nucleus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lys-isoindoline dihydrochloride salt typically involves a domino reaction. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This reaction proceeds under hydrogenolysis conditions at room temperature, leading to the formation of the desired isoindoline derivative.
Industrial Production Methods
Industrial production of this compound often employs transition-metal-catalyzed reactions and organocatalytic methods. These methods offer robust techniques for the efficient construction of complex heterocyclic structures .
化学反応の分析
Types of Reactions
Lys-isoindoline dihydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can lead to the formation of fully reduced isoindoline derivatives.
Substitution: Substitution reactions, particularly involving nucleophiles, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and alcohols are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoindoline and isoindolinone derivatives, which have significant biological and chemical applications .
科学的研究の応用
Lys-isoindoline dihydrochloride salt has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.
Medicine: Explored for its potential in treating mental disorders and as an antipsychotic agent.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
作用機序
The mechanism of action of Lys-isoindoline dihydrochloride salt involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D3, suggesting its potential application as an antipsychotic agent . Additionally, it inhibits β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.
Indole Derivatives: These compounds are prevalent in natural products and drugs, playing a significant role in cell biology and the treatment of various disorders.
Uniqueness
Lys-isoindoline dihydrochloride salt is unique due to its specific structural features and the presence of the isoindoline nucleus. This uniqueness contributes to its diverse reactivity and wide range of applications in different scientific fields.
特性
分子式 |
C14H23Cl2N3O |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
2,6-diamino-1-(1,3-dihydroisoindol-2-yl)hexan-1-one;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-8-4-3-7-13(16)14(18)17-9-11-5-1-2-6-12(11)10-17;;/h1-2,5-6,13H,3-4,7-10,15-16H2;2*1H |
InChIキー |
LCVYYJOWQBAHGX-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CN1C(=O)C(CCCCN)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




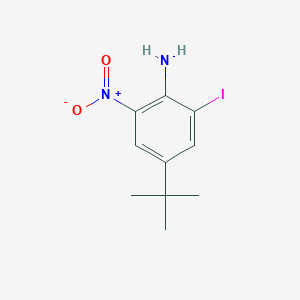

![2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12100427.png)
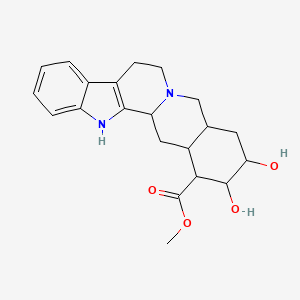
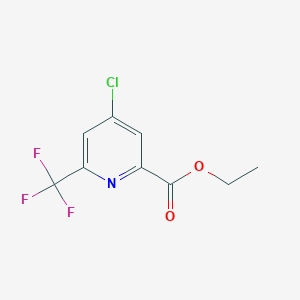
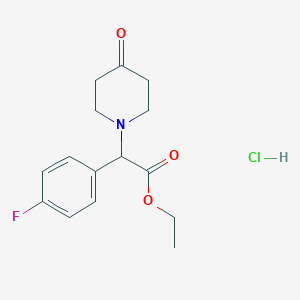
![2-Isopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12100434.png)
![Dispiro[5.1.5.3]hexadecane-3,7,11-trione](/img/structure/B12100438.png)
![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12100447.png)
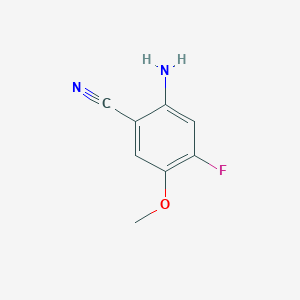
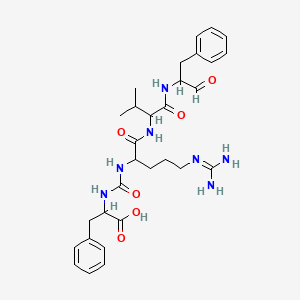
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12100465.png)
